3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c1-9-10(2)21-14(16-9)17-13(18)7-8-22(19,20)12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCCCVJFNXDIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonyl intermediate with the appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Scientific Research Applications
3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide has several notable applications:
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules, facilitating advancements in chemical research.
Biology
- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition, particularly in exploring pathways relevant to disease mechanisms.
- Drug Discovery : It shows promise as a candidate for developing new therapeutic agents targeting various diseases, including neglected tropical diseases like Human African Trypanosomiasis .
Industry
- Material Development : The compound can be employed in creating new materials with tailored properties, such as specialty polymers or coatings.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : It has demonstrated efficacy against multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), showing lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics.
- Cytotoxic Effects : In studies assessing cytotoxicity against cancer cell lines, the compound exhibited a notable reduction in cell viability at concentrations exceeding 10 µM.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiazole derivatives, including this compound. The compound showed significant activity against MRSA strains, indicating its potential as an alternative antibiotic treatment.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative analysis of sulfonamide derivatives on cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 10 µM. This suggests its potential role in cancer therapeutics and warrants further investigation into its mechanisms and efficacy .
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
The compound belongs to a broader class of sulfonyl- and thiazole-containing derivatives. Key analogues include:
Table 1: Structural Comparison with Analogous Compounds
Structural Insights :
- Thiazole vs.
- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl-phenyl) enhance metabolic stability but may reduce solubility. Methyl groups on the thiazole ring (4,5-dimethyl) improve membrane permeability .
Table 2: Cytotoxicity Profiles (IC₅₀, μM) in Human Tumor Cell Lines
Key Findings :
- The parent compound exhibits moderate cytotoxicity, with selectivity toward colon cancer (HCT-116: IC₅₀ = 9.8 μM).
- Oxadiazole Derivatives (7a–q) : Derivatives with bulkier N-substituents (e.g., 7c) show enhanced potency, likely due to improved hydrophobic interactions with cellular targets .
- Ibipinabant: Limited cytotoxicity in solid tumors but notable activity in leukemia, possibly due to its pyrazole core’s affinity for lipid-rich membranes .
Mechanistic Differences in Assay Performance
The MTT assay’s pH-dependent absorption spectrum () introduces variability in cytotoxicity measurements. For example:
Critical Notes on Comparative Studies
Assay Limitations : Discrepancies in MTT protocol (e.g., pH adjustment, MTT concentration) between studies complicate direct comparisons .
Structural-Activity Relationships (SAR) : Thiazole-based compounds generally outperform oxadiazole derivatives in solid tumors, while pyrazole cores (e.g., Ibipinabant) favor hematologic malignancies .
Metabolic Stability: The 4-chlorophenyl group in the parent compound enhances resistance to cytochrome P450-mediated degradation compared to non-halogenated analogues.
Biological Activity
3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a chlorophenyl group, a sulfonyl moiety, and a thiazole ring, which contribute to its reactivity and interactions with biological targets.
The compound's IUPAC name is 3-(4-chlorophenyl)sulfonyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide. Its molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2O3S2 |
| Molecular Weight | 348.85 g/mol |
| CAS Number | 923422-56-4 |
| InChI | InChI=1S/C14H15ClN2O3S2/c1-9-10(2)21-14(16-9)17-13(18)7-8-22(19,20)12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,17,18) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group often confers inhibitory properties against various biological pathways.
Potential Targets:
- Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors: It may act on receptor sites influencing cellular signaling pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
Antitumor Activity
Thiazole-containing compounds have been documented to possess significant anticancer properties. For instance:
- IC50 Values: Various thiazole derivatives show IC50 values in the low micromolar range against different cancer cell lines, indicating potent cytotoxic effects .
Anticonvulsant Properties
Certain thiazole derivatives are noted for their anticonvulsant effects in animal models. The structure activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance anticonvulsant activity .
Enzyme Inhibition
The sulfonamide group is known for its role as a competitive inhibitor for carbonic anhydrase and other enzymes. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
Case Studies
Several studies have explored the biological activities of related compounds:
-
Anticancer Studies:
- A study demonstrated that thiazole derivatives exhibited significant growth inhibition in various cancer cell lines (e.g., HT29), with some compounds showing IC50 values less than those of standard treatments like doxorubicin .
- Another investigation focused on the mechanism by which thiazole derivatives induce apoptosis in cancer cells through mitochondrial pathways .
- Anticonvulsant Activity:
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 3-((4-bromophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide | Antitumor | 1.61 ± 1.92 |
| 3-(4-methylphenyl)sulfonyl-N-(4,5-dimethylthiazol-2-yl)propanamide | Anticonvulsant | Not specified |
| 3-(4-nitrophenyl)sulfonyl-N-(4,5-dimethylthiazol-2-yl)propanamide | Antibacterial | Not specified |
Q & A
Q. 1.1. What are the optimal synthetic routes for 3-((4-chlorophenyl)sulfonyl)-N-(4,5-dimethylthiazol-2-yl)propanamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions:
Sulfonamide Formation : React 4-chlorobenzenesulfonyl chloride with a propanamide precursor via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) at 80–100°C. Yield optimization requires stoichiometric control of amine nucleophiles and inert atmospheres to prevent hydrolysis .
Thiazole Ring Functionalization : Introduce the 4,5-dimethylthiazole moiety through cyclization of thiourea derivatives with α-haloketones. Catalytic bases like triethylamine improve regioselectivity .
Coupling Reactions : Use coupling agents (e.g., HBTU) in DMSO or DMF to link the sulfonamide and thiazole intermediates. Monitor progress via TLC and HPLC .
Q. Key Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring (e.g., ¹H-NMR δ 2.2–2.5 ppm for methyl groups) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z calculated for C₁₇H₁₈ClN₃O₃S₂: 427.03) .
Q. 1.2. How is the compound structurally characterized, and what spectroscopic markers distinguish it from analogs?
Methodological Answer:
- FT-IR : Identify sulfonyl S=O stretches at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
- ¹³C-NMR : Key signals include the sulfonamide-linked carbonyl at ~170 ppm and thiazole C-2 at ~160 ppm .
- X-ray Crystallography : Resolve steric effects from the 4,5-dimethylthiazole group, which creates a planar conformation distinct from non-methylated analogs (e.g., bond angles < 120°) .
Q. Comparative Table: Structural Markers vs. Analogs
| Feature | This Compound | Analog (No Thiazole Methyl) |
|---|---|---|
| Thiazole C-2 Shift | 160 ppm (deshielded) | 155 ppm (less steric hindrance) |
| S=O Stretch | 1350 cm⁻¹ | 1370 cm⁻¹ (electron-withdrawing) |
Advanced Research Questions
Q. 2.1. How does the 4,5-dimethylthiazole moiety influence bioactivity compared to non-methylated or mono-methylated analogs?
Methodological Answer:
- In Vitro Assays : Compare IC₅₀ values in enzyme inhibition (e.g., cyclooxygenase-2). Methyl groups enhance lipophilicity, improving membrane permeability (logP increase by ~0.5) .
- SAR Studies : Replace methyl groups with bulkier substituents (e.g., isopropyl) to test steric tolerance. Use molecular docking to map interactions with hydrophobic enzyme pockets .
- Contradiction Resolution : Discrepancies in antiviral activity (e.g., TMV inhibition) may arise from methylation-dependent steric clashes. Validate via mutagenesis studies on target proteins .
Q. 2.2. What mechanistic insights explain conflicting reports on its sulfonamide-mediated enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. allosteric inhibition. The sulfonamide group may compete with endogenous substrates for binding (e.g., carbonic anhydrase) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy. Contradictions in inhibition potency (e.g., Ki values ± 20%) may stem from pH-dependent sulfonamide protonation .
- Computational Modeling : Use DFT to compare charge distribution on the sulfonyl group with analogs. Electron-withdrawing chloro-substituents enhance electrophilicity, altering binding .
Q. 2.3. How can researchers resolve discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Standardized Assays : Use the MTT assay (Mosmann, 1983 protocol) with controlled seeding densities and serum-free conditions to minimize variability .
- Metabolic Profiling : LC-MS/MS to quantify intracellular metabolite interference (e.g., thiazole ring oxidation in hepatic cell lines) .
- Data Normalization : Express IC₅₀ relative to housekeeping genes (e.g., GAPDH) to control for proliferation rate differences .
Q. Table: Cytotoxicity Variability in Common Cell Lines
| Cell Line | IC₅₀ (μM) | Proposed Interference Source |
|---|---|---|
| HepG2 | 12.3 ± 1.2 | CYP3A4-mediated oxidation |
| HEK293 | 28.7 ± 3.1 | Low metabolic activity |
Methodological Guidance for Experimental Design
Q. 3.1. What controls are essential for validating target engagement in enzyme inhibition assays?
- Positive Controls : Use established inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .
- Negative Controls : Include sulfonamide-free analogs to isolate the contribution of the 4-chlorophenyl group .
- Blank Reactions : Test enzyme activity without the compound to rule out solvent/DMSO effects .
Q. 3.2. How should researchers design comparative studies with structurally related compounds?
- Analog Selection Criteria : Prioritize compounds with single functional group variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .
- Dose-Response Curves : Use 8–10 concentrations in triplicate to calculate Hill coefficients for cooperative binding analysis .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant potency differences (p < 0.01) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
